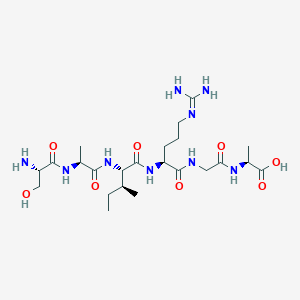
Anticancer agent 157
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has demonstrated potent inhibitory effects on various cancer cell lines, including HT29 colon cancer cells, Hep-G2 liver cancer cells, and B16-F10 murine melanoma cells . The compound interacts with inducible nitric oxide synthase and caspase 8, leading to apoptosis through nuclear fragmentation and chromatin condensation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 157 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and temperature control to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process would include optimization of reaction conditions, purification steps, and quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 157 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties. These derivatives can be further studied for their anticancer and anti-inflammatory effects .
Applications De Recherche Scientifique
Anticancer agent 157 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Anticancer agent 157 involves its interaction with inducible nitric oxide synthase and caspase 8. This interaction leads to the induction of apoptosis through nuclear fragmentation and chromatin condensation. The compound effectively inhibits cancer cell growth by disrupting key cellular processes and signaling pathways involved in cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Anticancer agent 157 include other nitric oxide inhibitors and anticancer agents with comparable mechanisms of action. Some examples are:
- Epimagnolin B
- Irisflorentin
- 2-Iminobiotin hydrobromide
- iNOS inhibitor-10
- Crocin II
- Resveratroloside
- Agmatine sulfate
- Physalin L
Uniqueness
This compound stands out due to its potent inhibitory effects on multiple cancer cell lines and its dual anti-inflammatory and anticancer properties. Its ability to induce apoptosis through specific molecular interactions makes it a promising candidate for further research and development in cancer therapy .
Propriétés
Formule moléculaire |
C14H20O2 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-4,8,8-trimethyl-6,7-dihydro-5H-naphthalen-2-ol |
InChI |
InChI=1S/C14H20O2/c1-9-10-5-4-6-14(2,3)12(10)7-13(16)11(9)8-15/h7,15-16H,4-6,8H2,1-3H3 |
Clé InChI |
TVANSUWJOPMMPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCC(C2=CC(=C1CO)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


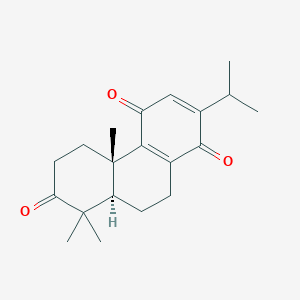
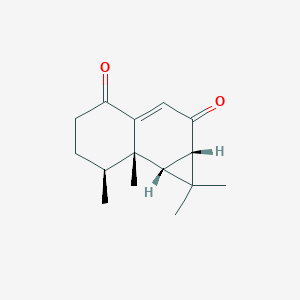
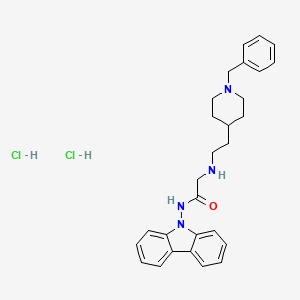
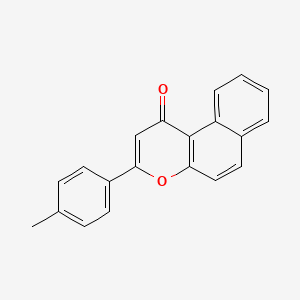
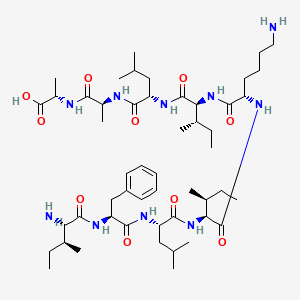
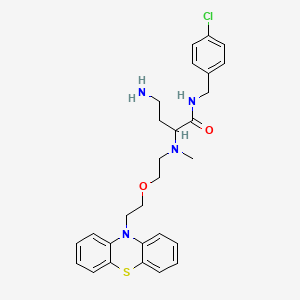
![3-[2-(3,4-dichloroanilino)-2-oxoethyl]-5,6,7-trifluoro-1H-indole-2-carboxylic acid](/img/structure/B12382726.png)
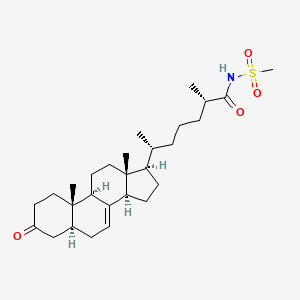

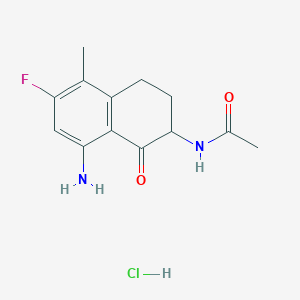
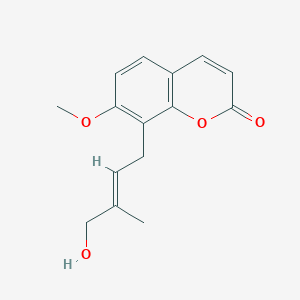
![6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one](/img/structure/B12382744.png)
![3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-](/img/structure/B12382759.png)
